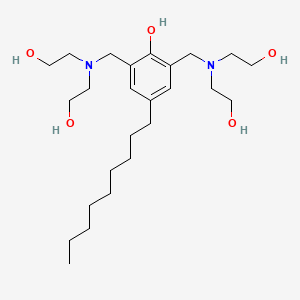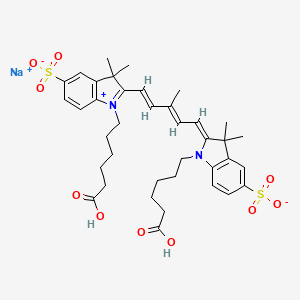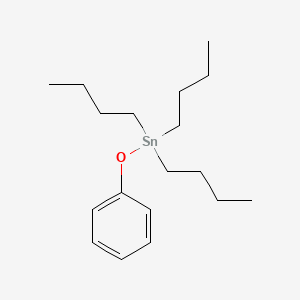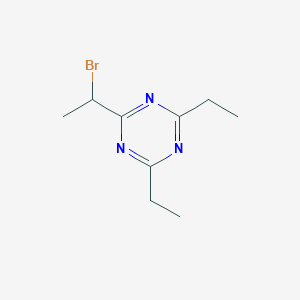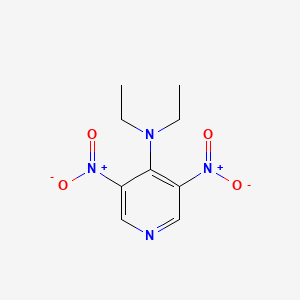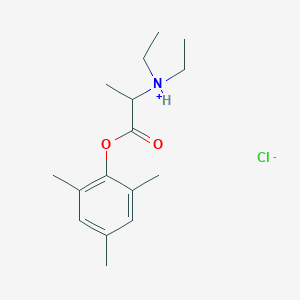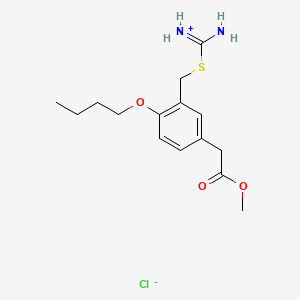
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoxazole ring substituted with a methoxy group and a diethylaminoethylthio group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride typically involves multiple steps. One common method includes the reaction of 2-mercapto-5-methoxybenzoxazole with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride involves its interaction with specific molecular targets. The diethylaminoethylthio group can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzoxazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Dimethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
- 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzothiazole hydrochloride
Uniqueness
2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a diethylaminoethylthio group makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
14627-03-3 |
|---|---|
Molecular Formula |
C14H21ClN2O2S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
diethyl-[2-[(5-methoxy-1,3-benzoxazol-2-yl)sulfanyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-4-16(5-2)8-9-19-14-15-12-10-11(17-3)6-7-13(12)18-14;/h6-7,10H,4-5,8-9H2,1-3H3;1H |
InChI Key |
AHTAZABEWVYNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=NC2=C(O1)C=CC(=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-2-[(1E)-2-(trimethylsilyl)ethenyl]-cyclopropanecarboxylic acid methyl ester](/img/structure/B15341917.png)
![10-tert-Butyl-8-[3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-ylmethylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B15341923.png)
